molecular formula C16H20N4O3 B6566354 N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946349-97-9

N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No. B6566354
CAS RN: 946349-97-9
M. Wt: 316.35 g/mol
InChI Key: ZNVXKMDVRRCWNL-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide, referred to as NMB-Phthalazin, is an organic compound with a wide range of applications in scientific research. It is a derivative of phthalazine, a heterocyclic aromatic compound, and is composed of a substituted ethanediamide moiety. NMB-Phthalazin has been used in various scientific fields due to its unique properties, such as its high solubility in water and its ability to act as a chelating agent.

Scientific Research Applications

NMB-Phthalazin has a wide range of applications in scientific research. It has been used as a chelating agent in the synthesis of metal complexes, as a ligand for catalytic reactions, and as a reagent for the determination of metal ions in solution. Additionally, it has been used in the synthesis of organic compounds, such as dyes and pharmaceuticals. Furthermore, it has been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of peptides, proteins, and other bioactive molecules.

Mechanism of Action

NMB-Phthalazin acts as a chelating agent, meaning it can form strong bonds with metal ions. This is because the compound contains two nitrogen atoms, which are electron-rich and can form coordinate covalent bonds with metal ions. The nitrogen atoms are also able to form hydrogen bonds with the metal ions, which further increases the strength of the bond.
Biochemical and Physiological Effects
NMB-Phthalazin has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including E. coli, S. aureus, and P. aeruginosa. Additionally, it has been found to inhibit the growth of certain fungi, including C. albicans and A. niger. Furthermore, it has been shown to possess antioxidant activity, and to possess anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

NMB-Phthalazin has several advantages for use in laboratory experiments. It has a high solubility in water, which makes it easy to work with. Additionally, it can be used as a chelating agent, which allows for the synthesis of metal complexes and other organic compounds. Furthermore, it can be used as a reagent for the determination of metal ions in solution. However, it also has some limitations for use in laboratory experiments. It is not very stable, and its reactivity can vary depending on the pH of the solution. Additionally, it can be toxic to humans and should be handled with caution.

Future Directions

NMB-Phthalazin has several potential future directions. It could be used as a chelating agent in the synthesis of more complex metal complexes. Additionally, it could be used as a reagent for the synthesis of peptides and proteins. Furthermore, its potential anti-inflammatory and anti-cancer properties could be further explored, and it could be used as a potential therapeutic agent. Finally, it could be used as a catalyst in the synthesis of polymers and other organic compounds.

Synthesis Methods

NMB-Phthalazin can be synthesized by a variety of methods, including the condensation of 4-oxo-3,4-dihydrophthalazin-1-ylmethyl chloride and N-(3-methylbutyl)ethanediamine in the presence of an acid catalyst. This reaction occurs in a two-step process, in which the first step involves the condensation of the two reagents to form the desired product, and the second step involves the hydrolysis of the intermediate product to yield the final product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be performed at temperatures ranging from 0-110°C.

properties

IUPAC Name

N-(3-methylbutyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10(2)7-8-17-15(22)16(23)18-9-13-11-5-3-4-6-12(11)14(21)20-19-13/h3-6,10H,7-9H2,1-2H3,(H,17,22)(H,18,23)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVXKMDVRRCWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isopentyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

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